molecular formula C6H9ClN2S B1340918 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride CAS No. 82514-58-7

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride

Cat. No.: B1340918
CAS No.: 82514-58-7
M. Wt: 176.67 g/mol
InChI Key: XKEVCDYDIQVBRN-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride, also known as DCTA, is a chemical compound used in scientific research. It belongs to the class of heterocyclic compounds and has a molecular formula of C7H11N2S.HCl. The compound has shown promising results in various scientific studies and is being studied extensively for its potential applications in the fields of medicine and biotechnology.

Scientific Research Applications

Synthesis and Characterization

The compound 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is involved in various synthetic pathways for producing heterocyclic compounds, which are crucial in medicinal chemistry and material sciences. For instance, its derivatives undergo selective bromocyclization reactions to form alternative structures such as thiazolines and thiazolones, which are of significant interest due to their potential biological activities. Elemental bromine is used as an electrophilic agent in these reactions, leading to the formation of bromomethylated thiazolo derivatives in solvents like chloroform, acetic acid, or acetonitrile. The cyclization reaction's regioselectivity is explained through DFT calculations, which analyze molecular electrostatic potential and electron localization function (Fizer, Slivka, & Fizer, 2021).

Molecular Dynamics and Quantum Chemical Studies

The compound and its related structures are subjects in molecular dynamics and quantum chemical studies to predict their interactions and stability in various conditions. These studies are crucial for understanding the molecular behavior of such compounds in biological systems or as materials. For example, derivatives of thiazole and thiadiazole have been investigated for their corrosion inhibition performances on iron metal using density functional theory (DFT) calculations and molecular dynamics simulations. These studies help in predicting the efficiency of such compounds in protecting metals from corrosion, which has significant industrial applications (Kaya et al., 2016).

Antiviral and Antibacterial Activities

Certain derivatives of this compound have been synthesized and evaluated for their antibacterial and antiviral properties. These studies are integral to discovering new therapeutic agents against various bacterial and viral infections. For instance, 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from the compound, exhibited promising antibacterial activity, highlighting their potential as new antibacterial agents. The structural diversities of these compounds are confirmed through spectroscopic methods, ensuring their correct synthesis and potential efficacy (Etemadi, Shiri, Eshghi, et al., 2016).

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of novel heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and dyes. The synthesis involves various reactions, including nucleophilic substitutions, cyclocondensations, and ring closure reactions, leading to diverse heterocyclic structures with potential biological activities. These synthetic routes are crucial for expanding the chemical space of heterocyclic compounds and exploring their applications in different fields (Katritzky, Cai, Suzuki, & Singh, 2004).

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight is 140.206 , and it has a melting point of 96-99ºC

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. The compound is recommended to be stored at 2-8°C , suggesting that it may be sensitive to temperature.

Safety and Hazards

The safety and hazards of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride are not explicitly mentioned in the available resources .

Future Directions

The future directions of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride are not explicitly mentioned in the available resources .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6-8-4-2-1-3-5(4)9-6;/h1-3H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVCDYDIQVBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585827
Record name 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82514-58-7
Record name 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chlorocyclopentanone (5.00 g, 39.5 mmol) and thiourea (3.00 g, 39.5 mmol) was heated at 80° C. for 3-4 minutes. After cooling to room temperature, the mixture was triturated with ethanol and the solid was collected by filtration to afford the title compound. MS (ESI) m/z 141 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One

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